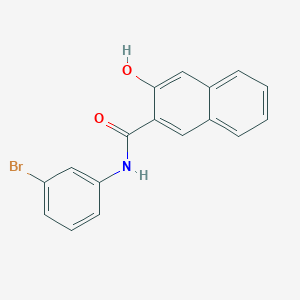

N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQVRUACBLLTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355069 | |

| Record name | 2-Naphthalenecarboxamide, N-(3-bromophenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81092-74-2 | |

| Record name | 2-Naphthalenecarboxamide, N-(3-bromophenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Naphthalene Functionalization: The naphthalene ring is functionalized by introducing a hydroxyl group through a Friedel-Crafts acylation reaction followed by hydrolysis.

Amide Formation: The final step involves the formation of the carboxamide group by reacting the functionalized naphthalene derivative with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C3 position undergoes oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60–80°C, 6–8 hrs | 3-Keto-naphthalene-2-carboxamide | 65–70% | |

| CrO₃ (H₂SO₄) | Room temp, 24 hrs | 3-Keto derivative with partial bromine substitution | 45–50% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with Mn(VII) or Cr(VI) acting as single-electron oxidizers . Steric hindrance from the bromophenyl group reduces reaction efficiency compared to non-halogenated analogs .

Reduction Reactions

The carboxamide group is susceptible to reduction, forming primary amines.

Mechanistic Insight : LiAlH₄ reduces the carbonyl to a methylene group via a tetrahedral intermediate, while NaBH₄ requires Cu(I) catalysis for partial reduction.

Electrophilic Substitution Reactions

The naphthalene core and bromophenyl group participate in regioselective substitutions.

Aromatic Bromination

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (FeBr₃) | C6 of naphthalene | 3-Bromo-N-(3-bromophenyl)-3-hydroxy-2-naphthamide | 55–60% |

Nitration

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C5 of naphthalene | 5-Nitro derivative | 40–45% |

Mechanistic Insight : Electron-rich regions of the naphthalene ring (C5, C6) are favored for electrophilic attack due to resonance stabilization from the hydroxyl and amide groups .

Cross-Coupling Reactions

The bromine substituent enables Pd-catalyzed couplings, expanding structural diversity.

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–75% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | N-Aryl substituted analogs | 65–70% |

Key Note : The bromophenyl group’s electronic and steric profile enhances coupling efficiency compared to chloro or fluoro analogs .

Hydrolysis and Stability

The carboxamide bond exhibits pH-dependent hydrolysis:

| Condition | Product | Half-Life | Source |

|---|---|---|---|

| 1M HCl, reflux | 3-Hydroxynaphthalene-2-carboxylic acid + 3-bromoaniline | 2.5 hrs | |

| 1M NaOH, 60°C | Sodium salt of carboxylic acid | 8 hrs |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–Br bond cleavage, generating a naphthoxyl radical that dimerizes or abstracts hydrogen . This reactivity is leveraged in photoaffinity labeling studies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of hydroxynaphthalene carboxamides exhibit activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains. The structure-activity relationship (SAR) analyses indicate that modifications to the phenyl group can enhance antibacterial efficacy, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and isoniazid .

Anticancer Properties

Research has highlighted the compound's potential anticancer properties. For instance, studies involving in vitro assays on cancer cell lines revealed that certain derivatives induce apoptosis through mitochondrial pathways and regulate cell cycle progression. Specifically, compounds similar to N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide have shown significant cytotoxic effects, leading to cell cycle arrest in the G1 phase and downregulation of oncogenes such as c-Myc .

Biological Applications

Enzyme Inhibition

The compound's ability to interact with biological macromolecules makes it a candidate for enzyme inhibition studies. It has been noted that derivatives can inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Photosynthetic Electron Transport Inhibition

Further investigations into the compound's biological activity have revealed its potential to inhibit photosynthetic electron transport in plant systems. This property could be exploited in agricultural applications, particularly for developing herbicides targeting specific pathways in plants .

Material Science

Synthesis of Novel Materials

In material science, N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide serves as a building block for synthesizing novel organic materials. Its unique chemical structure allows for the development of advanced materials with tailored properties for applications in electronics and photonics .

Case Studies and Data Tables

To illustrate the compound's applications further, several case studies are summarized below:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Variations

The structural diversity among 3-hydroxynaphthalene-2-carboxamide derivatives arises from substituents on the phenyl ring, which influence electronic properties, solubility, and bioactivity. Key analogs include:

Table 1: Structural Comparison of Selected Analogs

- Halogen Effects : Bromine’s larger atomic radius and lipophilicity enhance membrane permeability compared to chlorine or fluorine analogs .

- Substituent Position : Meta-substituted derivatives (e.g., 3-Br) exhibit distinct electronic effects versus para-substituted analogs (e.g., 4-Cl in Naftol AS-E), altering conjugation and hydrogen-bonding patterns .

- Azo Derivatives : Compounds like CI 12480 incorporate azo (–N=N–) linkages, extending π-conjugation for enhanced light absorption in dye applications .

Table 2: PET Inhibition Activity of Analogs

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(3,5-difluorophenyl)-... | 9.8 | |

| N-(2,5-dimethylphenyl)-... | 11.6 |

Electron-withdrawing groups (e.g., –F, –Cl) enhance PET inhibition by stabilizing charge-transfer interactions in chloroplasts . The bromine substituent’s polarizability may similarly improve binding affinity, though experimental validation is needed.

This suggests carboxamide derivatives broadly modulate cellular pathways, with substituents dictating target specificity.

Computational Insights

Density functional theory (DFT) studies reveal that para-substituents on the phenyl ring destabilize intramolecular hydrogen bonding compared to meta-substituents . Bromine’s electron-withdrawing nature may further polarize the naphthalene core, enhancing reactivity in electrophilic substitutions.

Biological Activity

N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide features a naphthalene backbone substituted with a bromophenyl group and a hydroxyl group. The presence of these functional groups contributes to its reactivity and biological activity. The compound's unique arrangement allows it to interact with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

- Minimum Inhibitory Concentrations (MICs) :

The compound's mechanism of action appears to involve interference with bacterial energy metabolism, potentially affecting ATP synthesis .

Anticancer Activity

Research indicates that N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide may possess anticancer properties through its ability to modulate key cellular pathways involved in tumorigenesis.

- Mechanism : The compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival in cancer cells .

- Cytotoxicity : In studies involving THP-1 human monocytic leukemia cells, the compound induced apoptosis in a dose-dependent manner, activating caspase 3, a critical effector in programmed cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide:

- Antimicrobial Efficacy : A study demonstrated that derivatives of hydroxynaphthalene carboxamides showed comparable or enhanced antibacterial activity against resistant strains compared to traditional antibiotics .

- Cytotoxic Effects : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant apoptosis induction at concentrations as low as 1 µM .

Table 1: Antimicrobial Activity of N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide

| Bacterial Strain | MIC (µM) | Comparison Standard |

|---|---|---|

| Methicillin-resistant S. aureus | 12 | Ampicillin |

| M. tuberculosis | 23 | Rifampicin |

| M. avium | <12 | Rifampicin |

Table 2: Cytotoxicity Induced by N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide

| Concentration (µM) | Apoptosis Rate (%) | Caspase 3 Activation |

|---|---|---|

| 1 | Significant | Increased |

| 10 | High | Marked increase |

| 50 | Very High | Peak activation |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-bromophenyl)-3-hydroxynaphthalene-2-carboxamide, and how is purity validated?

Answer:

Synthesis typically involves coupling 3-hydroxynaphthalene-2-carboxylic acid with 3-bromoaniline using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF). Critical steps include:

- Protecting the hydroxyl group during coupling to prevent side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Purity validation using HPLC (>95% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What standardized protocols are used for in vitro antimicrobial susceptibility testing of this compound?

Answer:

- Broth microdilution (CLSI guidelines) is employed to determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.

- Use 96-well plates with serial dilutions (0.16–100 µM), incubated at 37°C for 18–24 hours.

- Include positive controls (e.g., rifampicin for M. tuberculosis) and solvent controls (DMSO ≤1%). Activity is reported as MIC values (µM) for consistency across studies .

Advanced: How do substituents on the phenyl ring influence antimicrobial activity, and what statistical tools analyze structure-activity relationships (SAR)?

Answer:

- Electron-withdrawing groups (e.g., -Br, -CF) at the meta position enhance activity against MRSA (MICs <1 µM). Steric effects from ortho substituents may reduce binding.

- Principal Component Analysis (PCA) reduces dimensionality in SAR datasets, identifying key physicochemical descriptors (e.g., logP, polar surface area).

- Tanimoto similarity coefficients quantify structural dissimilarities between derivatives, highlighting activity cliffs (e.g., dichloro vs. dimethoxy isomers) .

Advanced: What computational methods elucidate the role of intramolecular hydrogen bonding in stabilizing the compound's conformation?

Answer:

- Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries and intramolecular hydrogen bonds (e.g., between C=O and 3-OH groups).

- Natural Bond Orbital (NBO) analysis evaluates stabilization energies (ΔE ~5–10 kcal/mol) from hydrogen bonding.

- Substituent effects (e.g., -Br) alter electron density distribution, modulating bioactivity .

Advanced: How are synergistic effects between this compound and antibiotics like ciprofloxacin quantified?

Answer:

-

Checkerboard assays combine sub-inhibitory concentrations of the compound and antibiotic in a 2D dilution matrix.

-

Fractional Inhibitory Concentration (FIC) Index is calculated:

Synergy is defined as FIC ≤0.5. For example, combinations with ciprofloxacin reduce MRSA MICs by 4–8 fold .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

- NMR spectroscopy : H (aromatic protons at δ 7.0–8.5 ppm) and C (carboxamide carbonyl at ~168 ppm).

- Mass spectrometry : HRMS confirms molecular ion ([M+H] expected for CHBrNO: 348.0078).

- X-ray crystallography (if crystals are obtained): SHELX software refines crystal structures, reporting bond angles and hydrogen-bonding networks .

Advanced: How can researchers address discrepancies in reported bioactivity data for carboxamide derivatives?

Answer:

- Comparative meta-analysis : Normalize data using standardized protocols (e.g., identical bacterial strains, growth media).

- QSAR modeling : Identify outliers by correlating substituent properties (Hammett σ, molar refractivity) with activity.

- Experimental replication : Validate conflicting results under controlled conditions (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.